molecular formula C12H22O11 B158821 2-O-beta-D-Glucopyranosyl-D-glucopyranose CAS No. 20429-79-2

2-O-beta-D-Glucopyranosyl-D-glucopyranose

Cat. No.: B158821
CAS No.: 20429-79-2
M. Wt: 342.30 g/mol
InChI Key: HIWPGCMGAMJNRG-BTLHAWITSA-N
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Description

2-O-beta-D-Glucopyranosyl-D-glucopyranose is a disaccharide, a dimer of glucose. It is unique among glucose dimers due to its unusual β-1,2 bond. This compound was first isolated in 1938 from the pods of Sophora japonica. This compound is also a component of sophorolipids and is a product of the caramelization of glucose .

Preparation Methods

2-O-beta-D-Glucopyranosyl-D-glucopyranose can be synthesized through several methods:

Chemical Reactions Analysis

2-O-beta-D-Glucopyranosyl-D-glucopyranose undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-O-beta-D-Glucopyranosyl-D-glucopyranose has a wide range of scientific research applications:

Comparison with Similar Compounds

2-O-beta-D-Glucopyranosyl-D-glucopyranose is unique due to its β-1,2 bond, which distinguishes it from other glucose dimers such as maltose and cellobiose. Similar compounds include:

    Maltose: A disaccharide with an α-1,4 bond between two glucose molecules.

    Cellobiose: A disaccharide with a β-1,4 bond between two glucose molecules.

    Lactose: A disaccharide composed of glucose and galactose with a β-1,4 bond.

This compound’s unique bond and its role in sophorolipids make it distinct from these other disaccharides .

Properties

CAS No.

20429-79-2

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

HIWPGCMGAMJNRG-BTLHAWITSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

26887-94-5
20429-79-2

physical_description

Liquid

Synonyms

2-O-β-D-glucopyranosyl-D-glucose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 2
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 3
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 4
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 5
2-O-beta-D-Glucopyranosyl-D-glucopyranose
Reactant of Route 6
2-O-beta-D-Glucopyranosyl-D-glucopyranose

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